Cas no 91818-69-8 (4-Phenyl-thiazol-2-yl-methylamine Hydrochloride)

4-Phenyl-thiazol-2-yl-methylamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-苯基噻唑-2-甲胺盐酸盐
- (4-Phenylthiazol-2-yl)methanamine dihydrochloride
- (4-phenyl-1,3-thiazol-2-yl)methanamine;dihydrochloride
- (4-Phenylthiazol-2-yl)methanaminedihydrochloride
- AKOS024258464
- 1443424-64-3
- 4-Phenyl-2-thiazolemethanamine Hydrochloride
- (4-Phenylthiazol-2-yl)methanamine hydrochloride
- (4-Phenylthiazol-2-yl)methanaminehydrochloride
- (4-Phenyl-1,3-Thiazol-2-Yl)Methanamine Hydrochloride
- MFCD22689360
- (4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride
- CS-0319109
- RDA81869
- 91818-69-8
- 1-(4-PHENYL-1,3-THIAZOL-2-YL)METHANAMINE HYDROCHLORIDE
- 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride
-
- MDL: MFCD33394957
- Inchi: 1S/C10H10N2S.2ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H
- InChI Key: GUHSGHOLZYTIDJ-UHFFFAOYSA-N
- SMILES: Cl[H].Cl[H].S1C([H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])N=C1C([H])([H])N([H])[H]
Computed Properties
- Exact Mass: 226.0331472Da
- Monoisotopic Mass: 226.0331472Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2
4-Phenyl-thiazol-2-yl-methylamine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190150-5g |
(4-phenylthiazol-2-yl)methanamine hydrochloride |
91818-69-8 | 95% | 5g |
$609 | 2021-08-05 | |
Enamine | EN300-27696130-5.0g |
1-(4-phenyl-1,3-thiazol-2-yl)methanamine dihydrochloride |
91818-69-8 | 95.0% | 5.0g |
$466.0 | 2025-03-21 | |
TRC | P400685-100mg |
4-Phenyl-thiazol-2-yl-methylamine Hydrochloride |
91818-69-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
Enamine | EN300-27696130-0.1g |
1-(4-phenyl-1,3-thiazol-2-yl)methanamine dihydrochloride |
91818-69-8 | 95.0% | 0.1g |
$43.0 | 2025-03-21 | |
Enamine | EN300-27696130-0.25g |
1-(4-phenyl-1,3-thiazol-2-yl)methanamine dihydrochloride |
91818-69-8 | 95.0% | 0.25g |
$61.0 | 2025-03-21 | |
A2B Chem LLC | AH96950-100mg |
4-Phenyl-thiazol-2-yl-methylamine hydrochloride |
91818-69-8 | 95% | 100mg |
$87.00 | 2024-07-18 | |
1PlusChem | 1P00H3JQ-500mg |
4-Phenyl-thiazol-2-yl-methylamine hydrochloride |
91818-69-8 | 95% | 500mg |
$192.00 | 2024-04-20 | |
1PlusChem | 1P00H3JQ-5g |
4-Phenyl-thiazol-2-yl-methylamine hydrochloride |
91818-69-8 | 95% | 5g |
$783.00 | 2024-04-20 | |
1PlusChem | 1P00H3JQ-1g |
4-Phenyl-thiazol-2-yl-methylamine hydrochloride |
91818-69-8 | 95% | 1g |
$231.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389779-5g |
(4-Phenylthiazol-2-yl)methanamine hydrochloride |
91818-69-8 | 98% | 5g |
¥14568.00 | 2024-04-25 |
4-Phenyl-thiazol-2-yl-methylamine Hydrochloride Related Literature
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
2. Book reviews
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride
Comprehensive Guide to 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride (CAS No. 91818-69-8): Properties, Applications, and Research Insights
4-Phenyl-thiazol-2-yl-methylamine Hydrochloride (CAS No. 91818-69-8) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This hydrochloride salt derivative of a thiazole-based amine exhibits unique structural features, making it valuable for drug discovery and material science applications. The compound's molecular architecture combines a phenyl ring with a thiazole core, offering versatile reactivity for synthetic modifications.
Recent trends in AI-driven drug discovery have increased interest in small molecule building blocks like 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride. Researchers frequently search for "thiazole derivatives in medicinal chemistry" or "CAS 91818-69-8 solubility data," reflecting the compound's relevance in modern high-throughput screening platforms. Its hydrogen bonding capacity and aromatic stacking potential make it particularly useful for designing protein-targeting ligands.
The physicochemical properties of 91818-69-8 include excellent water solubility due to its hydrochloride salt form, with typical purity levels exceeding 98% in commercial samples. Analytical studies using HPLC and NMR spectroscopy confirm its structural integrity, while mass spectrometry data verify the molecular weight of 240.73 g/mol for the free base form. These characteristics are crucial for researchers investigating "structure-activity relationships" or "bioisosteric replacements" in lead optimization.
In synthetic applications, 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride serves as a key intermediate for constructing more complex heterocyclic systems. The primary amine functionality allows for diverse derivatization through amide coupling, reductive amination, or urea formation reactions. Recent publications highlight its utility in creating kinase inhibitors and GPCR modulators, addressing popular search queries like "thiazole-based drug candidates 2024."
Safety considerations for handling CAS 91818-69-8 follow standard laboratory protocols for amine hydrochlorides. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. Storage conditions typically suggest 2-8°C in airtight containers to maintain stability, a frequent concern for researchers searching "long-term storage of amine salts."
The commercial availability of 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride has expanded with growing demand from contract research organizations (CROs) and academic laboratories. Current market analysis shows increased procurement for combinatorial chemistry libraries and fragment-based drug design projects. Suppliers often provide technical data sheets addressing common purchaser questions about "bulk quantities of 91818-69-8" and "custom synthesis options."
Emerging research directions for this compound include exploration in fluorescent probes and metal-organic frameworks (MOFs), reflecting broader scientific trends. The thiazole ring's electron-rich nature enables applications in materials science, particularly for designing organic semiconductors and photocatalysts. These developments respond to growing searches for "multifunctional heterocyclic compounds" and "green chemistry building blocks."
Analytical characterization techniques for 91818-69-8 continue to evolve with advancements in spectroscopic methods. Recent studies employ 2D NMR and X-ray crystallography to elucidate its solid-state properties and conformational dynamics. Such detailed analyses address researcher inquiries about "crystal structure of phenylthiazole derivatives" and "HPLC method development for amine salts," demonstrating the compound's significance in analytical chemistry methodologies.
Quality control standards for 4-Phenyl-thiazol-2-yl-methylamine Hydrochloride have become more stringent, with leading suppliers now offering GMP-grade material for preclinical studies. This development aligns with pharmaceutical industry demands for "high-purity screening compounds" and "ICH-compliant intermediates." Batch-to-batch consistency is verified through comprehensive QC protocols including residual solvent analysis and heavy metal testing.
Future prospects for CAS 91818-69-8 appear promising as computational tools improve prediction of molecular interactions. The compound's privileged structure characteristics position it as valuable for virtual screening libraries and AI-based molecular design platforms. These applications respond to trending searches about "machine learning in chemical space exploration" and "fragment growing strategies," ensuring continued relevance in cutting-edge research.
91818-69-8 (4-Phenyl-thiazol-2-yl-methylamine Hydrochloride) Related Products
- 1431962-29-6(3-(2-methoxyphenyl)-1,2-oxazol-5-ylmethanamine hydrochloride)
- 16320-13-1((S)-5-Hexanolide)
- 2680730-80-5(4-{(tert-butoxy)carbonyl(1-methyl-1H-pyrazol-4-yl)amino}pyridine-3-carboxylic acid)
- 128143-89-5(4'-Chloro-2,2’:6’,2”-terpyridine)
- 1261913-63-6(5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid)
- 170655-44-4(2-Chloro-N-(2,2,2-trifluoroethyl)acetamide)
- 2227754-54-1(rac-(1R,2S)-2-(3-bromothiophen-2-yl)methylcyclopentan-1-ol)
- 1806712-58-2(4-Hydroxy-5-iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 1797889-38-3(N-[2-(cyclohexen-1-yl)ethyl]-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide)
- 950277-52-8(2-(Pyrrolidin-1-YL)-5-(thiophene-2-sulfonyl)pyrimidin-4-amine)




